molecular formula C8H7NO2 B1312819 2-Hydroxy-4-methoxybenzonitrile CAS No. 39835-11-5

2-Hydroxy-4-methoxybenzonitrile

Cat. No.: B1312819
CAS No.: 39835-11-5
M. Wt: 149.15 g/mol
InChI Key: FDRYADKKCJHYJU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both hydroxyl and methoxy functional groups

Scientific Research Applications

2-Hydroxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Hydroxy-4-methoxybenzonitrile has been found to exhibit antibacterial and antibiofilm activities. It has been shown to inhibit biofilm formation in a concentration-dependent manner, increase the release of intracellular proteins and nucleic acid contents from methicillin-resistant Staphylococcus aureus (MRSA), and dislodge nearly 80% of the preformed biofilms of MRSA at the tested concentrations .

Safety and Hazards

2-Hydroxy-4-methoxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxybenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is vital for cell growth and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in altered metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid. The mixture is refluxed and then rapidly chilled to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzaldehyde
  • 2-Methoxybenzonitrile
  • 4-Hydroxy-2-methoxybenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Uniqueness

2-Hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYADKKCJHYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465344
Record name 2-HYDROXY-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-11-5
Record name 2-HYDROXY-4-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the 2-hydroxy-4-methoxybenzaldehyde (20 g, 128.8 mmol), sodium acetate (35.05 g, 257.6 mmol) and nitroethane (19 mL, 257.6 mmol) in glacial acetic acid (100 mL) was heated at gentle reflux for 12 h. The reaction mixture was then poured into ˜1000 mL of ice water (1:1 ratio of ice and water). The product was extracted with ethyl acetate (3×200 mL). The organic extracts were washed with sodium bicarbonate solution until the aqueous layer had pH ˜8. The organic layers were then dried over anhydrous magnesium sulfate and concentrated in vacuo to afford 2-hydroxy-4-methoxy-benzonitrile as a yellow oil (16.5 g, 86%). It was used without further purification.
Quantity
20 g
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reactant
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35.05 g
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reactant
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nitroethane
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19 mL
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reactant
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100 mL
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solvent
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[Compound]
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ice water
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1000 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Zinc cyanide (1.282 g, 0.770 mmol) and 2-bromo-5-methoxy-phenol (3 g, 14.18 mmol) were taken into dimethylformamide (15 mL) and the mixture was degassed with argon for 45 min. To this was added tetrakis(triphenylphosphine)palladium (993 mg, 0.852 mmol), and the reaction mixture was sealed after being degassed for 30 min. After heated at 95° C. for 2 d, the reaction mixture was cooled to room temperature and worked up with water and diethyl ether. The ethereal extracts were washed with brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 0-25% ethyl acetate in hexanes yielded 2-hydroxy-4-methoxy-benzonitrile (334 mg, 16%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Zinc cyanide
Quantity
1.282 g
Type
catalyst
Reaction Step Three
Quantity
993 mg
Type
catalyst
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Synthesis routes and methods V

Procedure details

A mixture of 2-hydroxy-4-methoxybenzaldehyde (25.0 g, 164 mmol), sodium acetate (26.4 g, 322 mmol), nitroethane (23 g, 307 mmol) in acetic acid (45 mL) was heated at reflux for 6 h. The mixture was then cooled to room temperature and poured onto ice water. The solids were filtered off, washed with water and dried. Recrystallization of the crude solid in ethyl acetate gave 2-hydroxy-4-methoxy-benzonitrile as a brown solid (15.9 g, 65%).
Quantity
25 g
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reactant
Reaction Step One
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26.4 g
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reactant
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Name
nitroethane
Quantity
23 g
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reactant
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45 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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